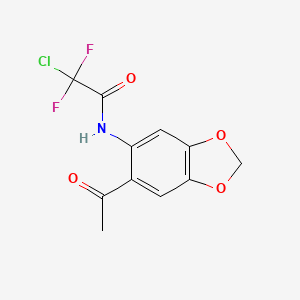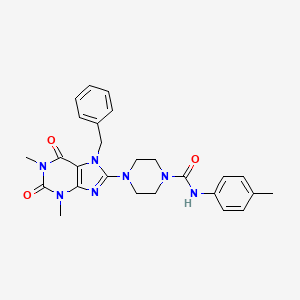
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
"2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide" is a compound of interest in various chemical and pharmaceutical research areas. It is synthesized from specific chemical reactions and exhibits unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves alkylation and nitration processes. These reactions are often optimized for yield and purity, employing specific molar ratios and temperature conditions to achieve the desired product. In one example, the yield of alkylation was 77.42%, and nitration attained a 92.2% yield under optimized conditions (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals important interactions within the molecule. For instance, in o-nitroacetanilide and its derivatives, the chemical shift of neighboring protons to the acetamido group is significantly higher than the predicted value due to interactions between nitro and acetamido groups. This kind of analysis is crucial for understanding the behavior of the compound under various conditions (Zhang Da-yang, 2004).
Chemical Reactions and Properties
Compounds with similar structures undergo various chemical reactions, including oxidation, N-dealkylation, and C-demethylation. For example, CP-533,536, which has a similar tert-butyl group, undergoes oxidation of this moiety to form different metabolites. Such reactions are often catalyzed by enzymes like CYP3A4, CYP3A5, and CYP2C8 in biological systems (C. Prakash et al., 2008).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide serves as a precursor or an intermediate in the synthesis of various chemical compounds. The process often involves esterification, hydrazination, and cyclization reactions to produce new compounds with specific antimicrobial properties. For example, the esterification of p-bromo-m-cresol has led to the formation of derivatives that were evaluated for their antibacterial and antifungal activities, demonstrating the compound's role in developing new antimicrobials (Fuloria, Fuloria, & Gupta, 2014).
Antimicrobial Profile
Research into the antimicrobial profile of derivatives of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has shown promising results. By synthesizing newer Schiff bases and Thiazolidinone derivatives, researchers have explored their potential as antibacterial and antifungal agents. These studies are crucial for the development of new antimicrobial compounds to combat resistant strains of bacteria and fungi, highlighting the significance of such chemical compounds in medicinal chemistry.
Pharmacological Assessment
In addition to antimicrobial studies, derivatives of this compound have been assessed for their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research indicates the compound's potential utility in developing new therapeutic agents with multiple pharmacological activities. For instance, novel acetamide derivatives have shown comparable activities to standard drugs, suggesting their applicability in pain management and inflammation reduction (Rani, Pal, Hegde, & Hashim, 2016).
Propriétés
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-12-7-8-20-16(9-12)21-17(22)11-23-15-6-5-13(10-14(15)19)18(2,3)4/h5-10H,11H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNUDNCNUNMTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4624484.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole](/img/structure/B4624492.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4624494.png)


![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4624526.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)


![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)
![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)